Lipophilicity and Partitioning: LogP Differentiation Between 2,2-Diphenylpropionitrile and Benzonitrile
2,2-Diphenylpropionitrile demonstrates a measured logP value of 3.51618 and a calculated ACD/LogP of 3.65 [1], reflecting the lipophilic contribution of the geminal diphenyl substitution. In contrast, benzonitrile (CAS 100-47-0), the simplest aromatic nitrile, exhibits a measured logP of approximately 1.56 [2]. The difference of approximately 2.0–2.1 log units translates to a ~100-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity for 2,2-diphenylpropionitrile.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.52 (measured), 3.65 (calculated) |
| Comparator Or Baseline | Benzonitrile (CAS 100-47-0): logP = 1.56 (measured) |
| Quantified Difference | Δ logP ≈ 2.0–2.1 units (approx. 100-fold higher partition coefficient for target compound) |
| Conditions | Measured logP via Chem960 database; calculated logP via ACD/Labs Percepta Platform v14.00 |
Why This Matters
The substantially higher logP of 2,2-diphenylpropionitrile dictates different solvent extraction behavior and reversed-phase HPLC retention times compared to benzonitrile; procurement of the correct analog is critical for reproducible separations and synthetic workup protocols.
- [1] ChemSpider. 2,2-Diphenylpropionitrile (CSID:71977). ACD/LogP = 3.65. Royal Society of Chemistry. View Source
- [2] PubChem. Benzonitrile (Compound Summary). LogP = 1.56. National Center for Biotechnology Information. View Source
